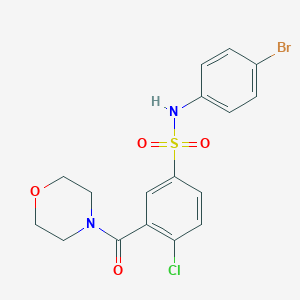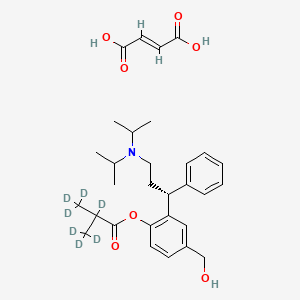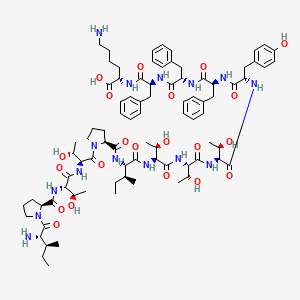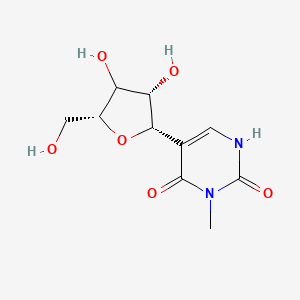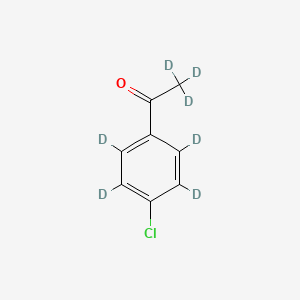
1-(4-Chlorophenyl)ethanone-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)ethanone-d7 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atomsThe deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)ethanone-d7 can be synthesized through several methods. One common method involves the reaction of 1-(4-Chlorophenyl)ethanone with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. The reaction typically occurs under reflux conditions, allowing the hydrogen atoms in the ethanone to be replaced by deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and efficient catalysts to ensure a high yield of the deuterium-labeled product. The reaction conditions are optimized to maximize the incorporation of deuterium atoms while minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)ethanone-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Chlorophenyl)ethanoic acid.
Reduction: It can be reduced to form 1-(4-Chlorophenyl)ethanol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: 1-(4-Chlorophenyl)ethanoic acid.
Reduction: 1-(4-Chlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)ethanone-d7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new drugs and the study of drug interactions.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)ethanone-d7 involves its incorporation into drug molecules as a tracer. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry. This allows researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved depend on the specific drug or biological system being studied .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)ethanone-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1-(4-Chlorophenyl)ethanone: The non-deuterated version of the compound.
1-(4-Bromophenyl)ethanone: A similar compound with a bromine atom instead of chlorine.
1-(4-Fluorophenyl)ethanone: A similar compound with a fluorine atom instead of chlorine.
The deuterium labeling in this compound provides unique advantages in scientific research, such as enhanced stability and the ability to track the compound using mass spectrometry .
Propriétés
Formule moléculaire |
C8H7ClO |
|---|---|
Poids moléculaire |
161.63 g/mol |
Nom IUPAC |
1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D |
Clé InChI |
BUZYGTVTZYSBCU-AAYPNNLASA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])[2H])[2H])[2H])Cl)[2H] |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


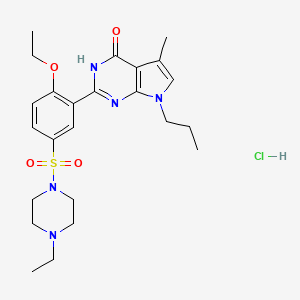
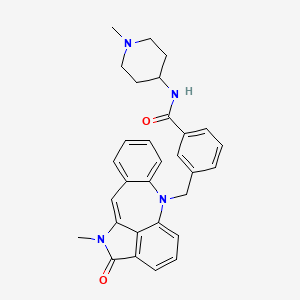
![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)
![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)

![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)
![Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-](/img/structure/B12387597.png)

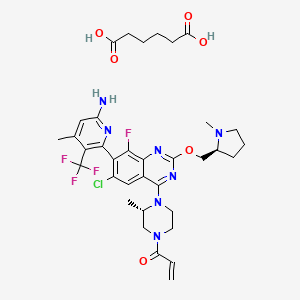
![Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-](/img/structure/B12387612.png)
